molecular formula C12H12N2O4 B11865434 (2S)-2-Amino-3-(1H-indol-3-yl)succinic acid CAS No. 83994-98-3

(2S)-2-Amino-3-(1H-indol-3-yl)succinic acid

Cat. No.: B11865434
CAS No.: 83994-98-3
M. Wt: 248.23 g/mol
InChI Key: IVHQSXMEZYWMFR-AXDSSHIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(1H-indol-3-yl)succinic acid typically involves the use of indole as a starting material. One common method involves the reaction of indole with a suitable amino acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(1H-indol-3-yl)succinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The indole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

(2S)-2-Amino-3-(1H-indol-3-yl)succinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(1H-indol-3-yl)succinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-3-(1H-indol-3-yl)succinic acid is unique due to its specific amino acid-like structure, which allows it to interact with biological systems in distinct ways compared to other indole derivatives. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

83994-98-3

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)butanedioic acid

InChI

InChI=1S/C12H12N2O4/c13-10(12(17)18)9(11(15)16)7-5-14-8-4-2-1-3-6(7)8/h1-5,9-10,14H,13H2,(H,15,16)(H,17,18)/t9?,10-/m0/s1

InChI Key

IVHQSXMEZYWMFR-AXDSSHIGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.